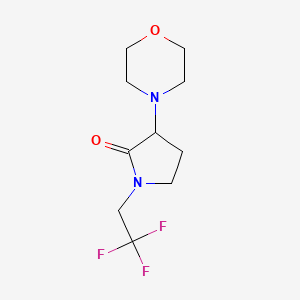
3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of a morpholine ring, a trifluoroethyl group, and a pyrrolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the reaction of morpholine with 2,2,2-trifluoroethylamine and a suitable pyrrolidinone precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
Aplicaciones Científicas De Investigación
3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring may contribute to its overall stability and solubility. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Unique due to the combination of a morpholine ring and a trifluoroethyl group.
2,2,2-Trifluoroethylamine derivatives: Share the trifluoroethyl group but lack the morpholine ring.
Pyrrolidinone derivatives: Contain the pyrrolidinone core but may have different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
3-morpholin-4-yl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)7-15-2-1-8(9(15)16)14-3-5-17-6-4-14/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBNWCYSFHJPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCOCC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)
![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2782504.png)

![2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2782510.png)

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)


![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)
![[2-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2782520.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)
